molecular formula C8H12N2O2S B2781416 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927983-02-6

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2781416
CAS RN: 927983-02-6
M. Wt: 200.26
InChI Key: HMEIPWPQQHTZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, abbreviated as IPT-5-COOH, is a thiazole carboxylic acid derivative with an isopropylamino group. It is used in various scientific applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of pharmaceuticals.

Scientific Research Applications

IPT-5-COOH is used in various scientific applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of pharmaceuticals. It is used as a building block in the synthesis of heterocyclic compounds, such as 1-amino-3-methyl-4-thiazolecarboxylic acid and 2-amino-3-methyl-4-thiazolecarboxylic acid. It is also used in the synthesis of 2-amino-4-methylthiazole and 2-amino-4-methylthiazole derivatives.

Mechanism Of Action

IPT-5-COOH is an important chemical intermediate in the synthesis of heterocyclic compounds. It is a precursor for the synthesis of various organic compounds, such as 1-amino-3-methyl-4-thiazolecarboxylic acid and 2-amino-3-methyl-4-thiazolecarboxylic acid. It is also used in the synthesis of 2-amino-4-methylthiazole and 2-amino-4-methylthiazole derivatives.
Biochemical and Physiological Effects
IPT-5-COOH has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. It can also act as a modulator of the serotonin transporter, which is involved in the regulation of mood and behavior. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

IPT-5-COOH has several advantages and limitations for use in lab experiments. The main advantage is its availability and low cost, which makes it an attractive option for research. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for IPT-5-COOH include further research into its biochemical and physiological effects, its potential use in the development of new drugs, and its potential use in the synthesis of other organic compounds. Additionally, further research could be conducted into its solubility and stability, as well as its potential toxicity in humans. Finally, further research could be conducted into its potential applications in other scientific fields, such as biochemistry and pharmacology.

Synthesis Methods

IPT-5-COOH can be synthesized in a two-step process. First, the starting material, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid, is treated with sodium hydroxide and isopropylamine in aqueous solution, forming the intermediate compound 2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid chloride. The intermediate is then treated with sodium hydroxide and water, forming IPT-5-COOH.

properties

IUPAC Name

4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)9-8-10-5(3)6(13-8)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIPWPQQHTZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

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